9-(Ethylsulfanyl)phenanthrene

Catalog No.
S16051515
CAS No.
82131-17-7
M.F
C16H14S
M. Wt
238.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-(Ethylsulfanyl)phenanthrene

CAS Number

82131-17-7

Product Name

9-(Ethylsulfanyl)phenanthrene

IUPAC Name

9-ethylsulfanylphenanthrene

Molecular Formula

C16H14S

Molecular Weight

238.3 g/mol

InChI

InChI=1S/C16H14S/c1-2-17-16-11-12-7-3-4-8-13(12)14-9-5-6-10-15(14)16/h3-11H,2H2,1H3

InChI Key

FKFUUYFNJHKJMH-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC2=CC=CC=C2C3=CC=CC=C31

9-(Ethylsulfanyl)phenanthrene is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The compound features an ethylsulfanyl group (-S-C2H5) attached to the phenanthrene structure, which significantly alters its chemical properties and biological activity. Phenanthrene itself has the molecular formula C₁₄H₁₀ and is known for its applications in dyes, plastics, pesticides, and pharmaceuticals . The introduction of the ethylsulfanyl group enhances its solubility in organic solvents and may influence its reactivity in various chemical processes.

Typical of aromatic compounds:

  • Electrophilic Substitution: Similar to phenanthrene, reactions can occur at the 9 and 10 positions due to the stability provided by resonance. The presence of the ethylsulfanyl group may influence regioselectivity during substitution reactions .
  • Oxidation and Reduction: The compound can be oxidized to form sulfoxides or sulfones, while reduction may yield dihydro derivatives. The 9,10-dihydro derivative is particularly notable due to its potential applications in organic synthesis .
  • Addition Reactions: Under certain conditions, 9-(Ethylsulfanyl)phenanthrene can participate in addition reactions at the double bond between carbons 9 and 10, which is characteristic of phenanthrene derivatives .

The synthesis of 9-(Ethylsulfanyl)phenanthrene can be achieved through various methods:

  • Electrophilic Aromatic Substitution: Starting from phenanthrene, an ethylsulfanyl group can be introduced via electrophilic substitution using ethyl thiosulfate or similar reagents.
  • Palladium-Catalyzed Reactions: Recent advancements include palladium-catalyzed coupling reactions that allow for the introduction of sulfur-containing groups onto aromatic systems efficiently .
  • Diels-Alder Reactions: Utilizing diene and dienophile chemistry can also yield substituted phenanthrenes with ethylsulfanyl groups under specific conditions.

9-(Ethylsulfanyl)phenanthrene has potential applications in various fields:

  • Organic Electronics: Due to its unique electronic properties, it may be used in organic light-emitting diodes or photovoltaic cells.
  • Pharmaceutical Development: Its biological activity suggests potential use in drug development for antimicrobial or anticancer therapies.
  • Material Science: The compound's properties may be exploited in creating new materials with specific chemical functionalities.

Interaction studies involving 9-(Ethylsulfanyl)phenanthrene are essential for understanding its reactivity and biological implications. Preliminary investigations into its interactions with biomolecules (e.g., proteins or nucleic acids) could provide insights into its mechanism of action and potential therapeutic uses. Additionally, studies on its interactions with other chemical agents could elucidate its behavior in complex mixtures.

Several compounds share structural characteristics with 9-(Ethylsulfanyl)phenanthrene, particularly within the phenanthrene family and other sulfur-containing aromatic compounds. Here are some notable examples:

Compound NameStructure TypeUnique Features
PhenanthrenePolycyclic Aromatic HydrocarbonBase structure; known for various industrial uses
9-MethylphenanthreneMethyl-substituted PhenanthreneEnhanced solubility; potential for different reactivity
9-FluorophenanthreneFluorine-substituted PhenanthreneIncreased reactivity; used in medicinal chemistry
9-(Thioethyl)phenanthreneThioether-substituted PhenanthreneSimilar to ethylsulfanyl but with different sulfur attachment
DibenzothiophenePolycyclic Aromatic HydrocarbonContains two sulfur atoms; used in industrial applications

The uniqueness of 9-(Ethylsulfanyl)phenanthrene lies in its specific ethylsulfanyl substitution at the 9-position of the phenanthrene framework, which may enhance its solubility and modify its reactivity compared to other derivatives. This structural modification can lead to distinct chemical behaviors and biological activities not observed in other similar compounds.

XLogP3

5.3

Hydrogen Bond Acceptor Count

1

Exact Mass

238.08162162 g/mol

Monoisotopic Mass

238.08162162 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-15-2024

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